Acid Dissociation Constants Across Positional Isomers
The acid dissociation constants of 6-methyl-4-(2-thiazolylazo)-resorcinol (TAR-2Me) were determined spectrophotometrically alongside its positional isomer 4-(2-thiazolylazo)-5-methylresorcinol (TAO) and the 6-ethyl analog (TAR-6Et) in 20% (v/v) dioxane at μ = 0.1 and 25 °C [1]. The three pKa values (pKNH, pKOH(p), pKOH(o)) define the ligand speciation and the pH windows available for selective metal complexation. TAR-2Me exhibits intermediate acidity for the para-hydroxyl proton (pKOH(p) = 6.54) and the lowest ortho-hydroxyl pKa (pKOH(o) = 11.8) among the three derivatives, providing a distinct ionization profile.
| Evidence Dimension | Acid dissociation constants (pKa) of thiazolylazoresorcinol derivatives |
|---|---|
| Target Compound Data | TAR-2Me (6-methyl): pKNH = 0.59, pKOH(p) = 6.54, pKOH(o) = 11.8 |
| Comparator Or Baseline | TAO (5-methyl isomer): pKNH = 0.93, pKOH(p) = 6.12, pKOH(o) = 12.8; TAR-6Et (6-ethyl): pKNH = 0.73, pKOH(p) = 6.13, pKOH(o) = 11.1 |
| Quantified Difference | pKOH(p): TAR-2Me is 0.42 units higher than TAO and 0.41 units higher than TAR-6Et. pKOH(o): TAR-2Me is 1.0 unit lower than TAO and 0.7 units higher than TAR-6Et. |
| Conditions | 20% (v/v) dioxane, μ = 0.1, 25 °C; spectrophotometric determination |
Why This Matters
The distinct pKa values of TAR-2Me shift the pH-dependent metal-chelation window relative to its positional isomers, directly affecting which metal ions form stable complexes and the optimal pH for spectrophotometric detection in multi-analyte protocols.
- [1] Watanabe, C.; Utsumi, K. Some 4-(2-thiazolylazo)resorcinol derivatives as analytical reagents. Bunseki Kagaku 1975, 24 (12), 758–761. https://doi.org/10.2116/bunsekikagaku.24.758 View Source
